molecular formula C19H24N4O2S B2949317 3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione CAS No. 371236-56-5

3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione

Cat. No. B2949317
CAS RN: 371236-56-5
M. Wt: 372.49
InChI Key: ODTYOZMPWDMGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted ones, are commonly found in many biological systems and form part of DNA, RNA, ATP, and other important molecules .

Scientific Research Applications

Drug Discovery and Development

This compound has potential applications in the field of drug discovery, particularly as a protein-ligand in the development of new pharmaceuticals. Its structural properties suggest that it could bind to various biological targets, influencing their activity and potentially leading to new treatments for diseases .

Molecular Recognition Studies

In the realm of molecular recognition, this molecule could be used to study protein-ligand interactions . Understanding these interactions is crucial for the design of molecules with high specificity and affinity for their targets, which is a key aspect of developing selective drugs .

Chemical Biology Research

Chemical biologists could employ this compound to investigate cell signaling pathways . By modulating specific pathways, researchers can gain insights into the cellular processes and how they can be altered in disease states or therapeutic interventions .

Material Science

The unique chemical structure of this compound makes it a candidate for creating novel materials. Its sulfanyl group could contribute to the development of materials with specific properties, such as increased durability or conductivity.

Analytical Chemistry

In analytical chemistry, this compound could serve as a reference material or a calibration standard due to its purity and well-defined characteristics. This would be particularly useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications.

Pharmacokinetics and Metabolism Studies

Researchers could use this compound to explore pharmacokinetics—the movement of drugs within the body—and metabolism. Its structure could provide insights into how similar compounds are absorbed, distributed, metabolized, and excreted .

Stress Response Research

The compound has been associated with studies on Heat Shock Factor-1 (HSF-1) and stress response. It could be used to confirm the effects of small molecules on the expression of stress response genes, which is vital for understanding cellular defense mechanisms .

Synthetic Chemistry

Finally, synthetic chemists might find this compound useful as a building block for synthesizing more complex molecules. Its reactive groups offer points of attachment for creating a wide variety of derivatives with potential applications in various fields.

properties

IUPAC Name

3-methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-4-5-6-10-23-15-16(22(3)18(25)21-17(15)24)20-19(23)26-12-14-9-7-8-13(2)11-14/h7-9,11H,4-6,10,12H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTYOZMPWDMGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC3=CC=CC(=C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione

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